2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid
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Overview
Description
4-Bis(2-hydroxyethyl)amino-L-phenylalanine is an organic compound belonging to the class of phenylalanine and its derivatives It is characterized by the presence of a phenylalanine backbone with a bis(2-hydroxyethyl)amino group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine typically involves the hydroxyethylation of 4-aminophenylalanine. This process is regioselective, targeting the aromatic amino group rather than the glycinic amino group . The reaction conditions often include the use of hydroxyethylating agents under controlled temperature and pH to ensure the selective introduction of the hydroxyethyl groups.
Industrial Production Methods
Industrial production of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can maintain the required reaction conditions consistently. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bis(2-hydroxyethyl)amino-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bis(2-hydroxyethyl)amino-L-phenylalanine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The bis(2-hydroxyethyl)amino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dihydroxymelphalan: Another derivative with similar structural features.
Uniqueness
4-Bis(2-hydroxyethyl)amino-L-phenylalanine is unique due to its specific hydroxyethyl groups, which confer distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGUXSYETMNGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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